2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a 5-fluoro-2,6-dimethylpyrimidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The piperazine ring is then introduced via nucleophilic substitution reactions. Finally, the 5-fluoro-2,6-dimethylpyrimidin-4-yl group is attached through further substitution reactions, often involving halogenated intermediates and appropriate base catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted quinoxalines, reduced quinoxaline derivatives, and N-oxide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers[][5].
Mechanism of Action
The mechanism of action of 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and the specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.
Piperazine derivatives: Compounds with a piperazine ring often show comparable pharmacological properties.
Pyrimidine derivatives: These compounds, especially those with fluorine substitutions, are known for their therapeutic potential.
Uniqueness
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the fluorine atom in the pyrimidine ring enhances its metabolic stability and binding affinity to biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c1-12-17(19)18(22-13(2)21-12)25-9-7-24(8-10-25)16-11-20-14-5-3-4-6-15(14)23-16/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFOIWPQHVKRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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